![molecular formula C3H4BrClF2O2S B2492934 3-Bromo-3,3-difluoropropane-1-sulfonyl chloride CAS No. 2418658-62-3](/img/structure/B2492934.png)
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride
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Overview
Description
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2418658-62-3 . It has a molecular weight of 257.48 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H4BrClF2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Synthesis of gem-Difluoroalkenes
This compound has been used in the synthesis of gem-difluoroalkenes . The reaction is carried out under mild conditions, providing high efficiency and good functional group tolerance . The resulting gem-difluoroalkenes can serve as multifunctional building blocks for diversified synthesis .
Nickel-Catalyzed Arylation and Carbonylation
Nickel-catalyzed arylation and carbonylation of 3-bromo-3,3-difluoropropene have been developed . Preliminary mechanistic studies and density functional theory calculations suggest that both non-radical and radical pathways are available for this reaction, with the radical pathway being more likely .
High γ-Regioselectivity
The high γ-regioselectivity of the reaction is due to the β-bromine elimination of alkyl bromide (II) species or nickel (III) species [ (aryl) (CF2 = CHCH2) Ni III (Ln) X] . This property makes it a valuable tool in the synthesis of complex molecules .
Carbonylation under 1 atm CO Gas
The γ-selective carbonylation of 3-bromo-3,3-difluoropropene under 1 atm CO gas has also been reported . This provides a new pathway for nickel-catalyzed carbonylation .
Research on Reaction Pathways
Research on the reaction pathways of 1-bromo-3,3,3-trifluoropropene with OH has shown that the most feasible reaction pathways are those related to the unsaturated carbon-carbon double bond . This leads to the products CF3CHC(OH)H + Br, CF3CHCBr + H2O and CF3CCBrH + H2O .
Flame Temperature Studies
Considering the extreme high flame temperature, the first four reaction pathways are feasible . This information is valuable in the study of combustion processes .
Safety and Hazards
properties
IUPAC Name |
3-bromo-3,3-difluoropropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClF2O2S/c4-3(6,7)1-2-10(5,8)9/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYIASJZQFUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3,3-difluoropropane-1-sulfonyl chloride |
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